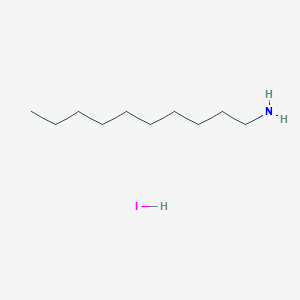
Decan-1-amine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decan-1-amine hydroiodide is an organic compound with the molecular formula C₁₀H₂₃N·HI It is a derivative of decan-1-amine, where the amine group is protonated and paired with a hydroiodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions: Decan-1-amine hydroiodide can be synthesized through the reaction of decan-1-amine with hydroiodic acid. The reaction typically involves the following steps:
- Dissolve decan-1-amine in an appropriate solvent such as ethanol.
- Slowly add hydroiodic acid to the solution while maintaining a controlled temperature.
- Allow the reaction to proceed until the formation of this compound is complete.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding amides or nitriles.
Reduction: It can be reduced to decan-1-amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Decanamide or decanenitrile.
Reduction: Decan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Decan-1-amine hydroiodide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential role in modifying biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of decan-1-amine hydroiodide involves its ability to act as a nucleophile due to the presence of the amine group. It can participate in various chemical reactions by donating its lone pair of electrons. The hydroiodide ion can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Decan-1-amine: The parent compound, which lacks the hydroiodide ion.
Decanamide: An oxidized form of decan-1-amine.
Decanenitrile: Another oxidized derivative.
Uniqueness: Decan-1-amine hydroiodide is unique due to its combination of nucleophilic amine and easily replaceable iodide ion. This dual functionality makes it a versatile reagent in organic synthesis, allowing for a wide range of chemical transformations.
Properties
Molecular Formula |
C10H24IN |
|---|---|
Molecular Weight |
285.21 g/mol |
IUPAC Name |
decan-1-amine;hydroiodide |
InChI |
InChI=1S/C10H23N.HI/c1-2-3-4-5-6-7-8-9-10-11;/h2-11H2,1H3;1H |
InChI Key |
ANGXTHKGHPNXFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















